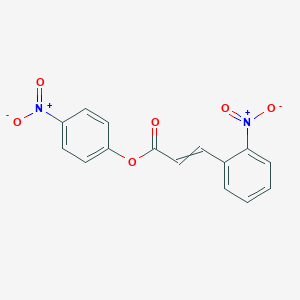
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C15H11NO4 It is a derivative of cinnamic acid and contains nitro groups on both phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 4-nitrophenol with 3-(2-nitrophenyl)prop-2-enoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale esterification processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which can lead to the formation of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 3-phenylprop-2-enoate: Similar structure but lacks the second nitro group on the phenyl ring.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar ester structure but with a methyl group instead of a nitrophenyl group.
Uniqueness
The dual nitro groups allow for more diverse chemical transformations and interactions compared to similar compounds .
Properties
CAS No. |
105650-16-6 |
|---|---|
Molecular Formula |
C15H10N2O6 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H10N2O6/c18-15(23-13-8-6-12(7-9-13)16(19)20)10-5-11-3-1-2-4-14(11)17(21)22/h1-10H |
InChI Key |
VGOSUSAWZDILSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


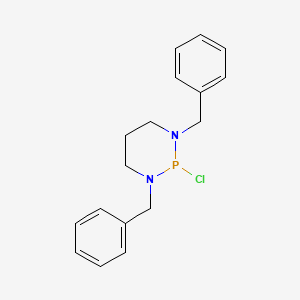
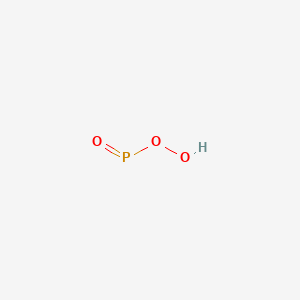
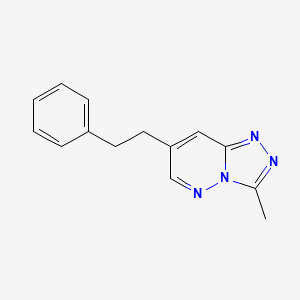

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
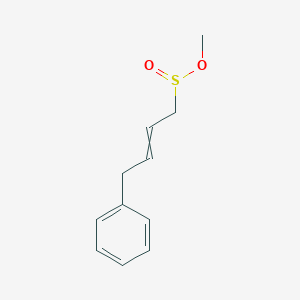
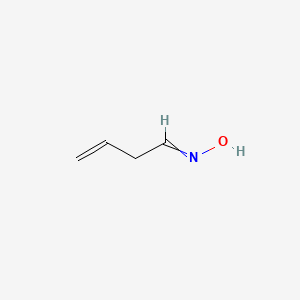

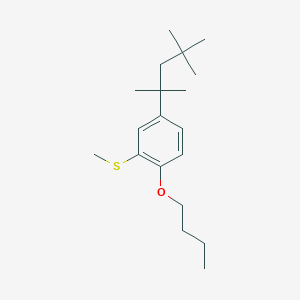

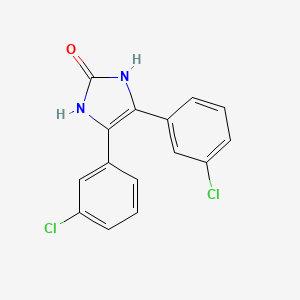
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
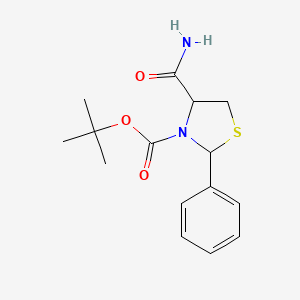
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
